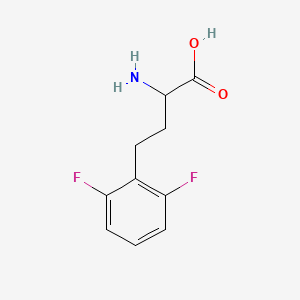
2-Amino-4-(2,6-difluoro-phenyl)-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-a-Amino-2,6-difluorobenzenebutanoic acid is a chiral amino acid derivative characterized by the presence of two fluorine atoms on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-Amino-2,6-difluorobenzenebutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,6-difluorobenzene.
Functional Group Introduction:
Chiral Center Formation: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Final Product Formation: The final step involves the coupling of the benzene derivative with a suitable butanoic acid derivative under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for ®-a-Amino-2,6-difluorobenzenebutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-a-Amino-2,6-difluorobenzenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学研究应用
®-a-Amino-2,6-difluorobenzenebutanoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals due to its unique structural properties.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Industry: The compound is used in various industrial processes, including the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of ®-a-Amino-2,6-difluorobenzenebutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. The compound may act by inhibiting or activating specific biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
®-a-Amino-2-fluorobenzenebutanoic acid: Similar structure with one fluorine atom.
®-a-Amino-3,5-difluorobenzenebutanoic acid: Similar structure with fluorine atoms at different positions.
®-a-Amino-2,6-dichlorobenzenebutanoic acid: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
®-a-Amino-2,6-difluorobenzenebutanoic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of two fluorine atoms enhances its stability and binding properties compared to similar compounds with different substituents.
属性
分子式 |
C10H11F2NO2 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC 名称 |
2-amino-4-(2,6-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-2-1-3-8(12)6(7)4-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15) |
InChI 键 |
OWSJVBLJVRUDJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)CCC(C(=O)O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


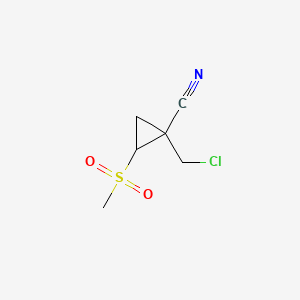
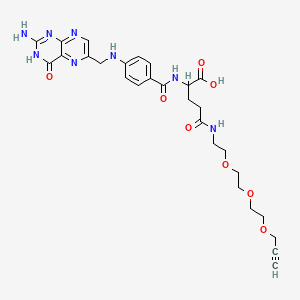
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)
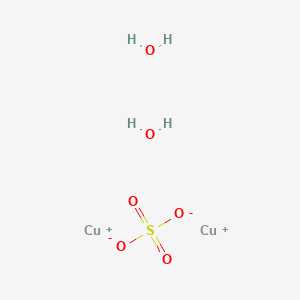

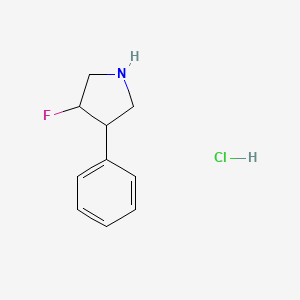
![[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid](/img/structure/B15127563.png)
![6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B15127566.png)
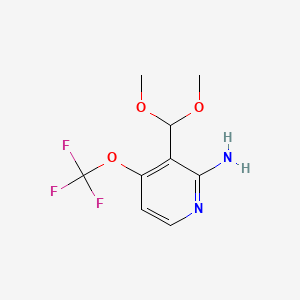
![Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B15127587.png)
![1,1'-[4-({5-deoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-C-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine](/img/structure/B15127589.png)
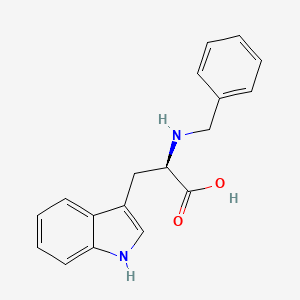
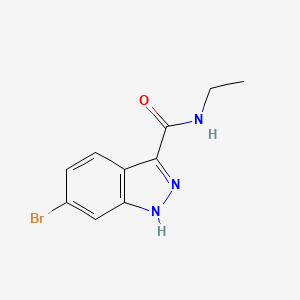
![2-[4,7,10-tris(carboxymethyl)-6-[[4-[[2-[methyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]acetyl]amino]phenyl]methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15127623.png)
